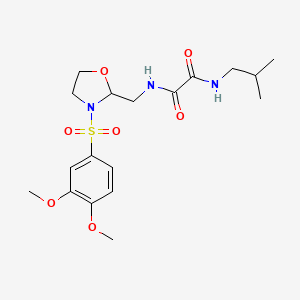

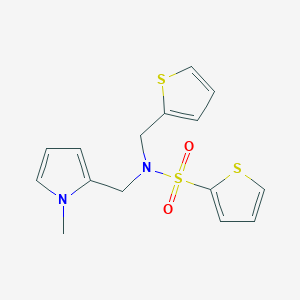

N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-isobutyloxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure analysis of this compound is not available in the search results .Chemical Reactions Analysis

The chemical reactions analysis of this compound is not available in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties analysis of this compound is not available in the search results .Scientific Research Applications

Oxazolidinones in Chemical Synthesis

Oxazolidinones, like the one mentioned, are valuable in chemical synthesis due to their utility in generating chiral intermediates. For example, N-[1-(Phenylsulfonyl)alkyl]oxazolidin-2-ones are synthesized through the condensation of oxazolidin-2-ones with aldehydes and benzenesulfinic acid. These compounds, upon treatment with titanium tetrachloride, form N-acyliminium ions that undergo allylation with allyltrimethylsilane, demonstrating a unique approach to synthesizing homoallylamines with significant stereoselectivity (Marcantoni et al., 2002).

Antibacterial Applications

Oxazolidinone derivatives have been explored for their antibacterial properties, with some compounds showing promise against Gram-positive pathogens. For instance, novel oxazolidinone agents have been developed with a focus on minimizing adverse effects such as myelosuppression and monoamine oxidase inhibition, which are common with other drugs in this class. These efforts have led to compounds with high activity against Gram-positive bacteria while reducing potential side effects (Gordeev & Yuan, 2014).

Anticancer and Enzyme Inhibition

Sulfonamide derivatives carrying the 3,4-dimethoxyphenyl moiety have been synthesized and evaluated for their anticancer activity. These compounds have shown promising results in vitro against various cancer cell lines. Additionally, some derivatives have been identified as potent inhibitors of vascular endothelial growth factor receptor (VEGFR)-2, highlighting their potential in anticancer therapy (Ghorab et al., 2016).

HIV-1 Protease Inhibition

In the context of HIV treatment, N-phenyloxazolidinone-5-carboxamides have been incorporated into the design of HIV-1 protease inhibitors. These compounds have demonstrated picomolar affinities and have shown efficacy against a panel of multidrug-resistant protease variants. The design of these inhibitors provides insight into the potential of oxazolidinone derivatives in developing treatments for HIV (Ali et al., 2006).

Mechanism of Action

The mechanism of action of this compound is not available in the search results.

Safety and Hazards

properties

IUPAC Name |

N-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-(2-methylpropyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O7S/c1-12(2)10-19-17(22)18(23)20-11-16-21(7-8-28-16)29(24,25)13-5-6-14(26-3)15(9-13)27-4/h5-6,9,12,16H,7-8,10-11H2,1-4H3,(H,19,22)(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIUOAPCPJGVUAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C(=O)NCC1N(CCO1)S(=O)(=O)C2=CC(=C(C=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-methoxyphenyl)-1H-pyrrole-2-carboxamide](/img/structure/B2943027.png)

![N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]pentanamide](/img/structure/B2943031.png)

![6-[4-(3-Pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyridine-2-carbonitrile](/img/structure/B2943032.png)

![4-methyl-3-(methylsulfanyl)-5-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole](/img/structure/B2943033.png)

![(1S,2S)-1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2-(trifluoromethyl)cyclopropane-1-carboxylic acid](/img/structure/B2943035.png)

![[2-Methyl-6-(propan-2-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-yl]methanol](/img/structure/B2943038.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2943040.png)

![2-Ethyl-5-(pyrrolidin-1-yl(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2943043.png)